![molecular formula C9H10N2O2S B3289614 3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione CAS No. 859744-26-6](/img/structure/B3289614.png)
3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione
Vue d'ensemble
Description
Mécanisme D'action
DTNB reacts with thiol groups through a nucleophilic substitution reaction. The thiol group attacks the electrophilic carbon of the nitro group, displacing the nitro group and forming a mixed disulfide intermediate. This intermediate then reacts with another molecule of DTNB to form the yellow-colored product, 5-thio-2-nitrobenzoic acid. The overall reaction scheme is shown below:
Biochemical and Physiological Effects:
DTNB has no known biochemical or physiological effects on living organisms. It is a small molecule that is not metabolized or absorbed by the body. Its only function is to react with thiol-containing compounds and produce a measurable signal.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of DTNB is its ability to detect and quantify thiol-containing compounds with high sensitivity and specificity. The Ellman's reagent assay is widely used in biochemical and biomedical research to measure the activity of enzymes, the concentration of antioxidants, and the levels of oxidative stress in cells and tissues.
The main limitation of DTNB is its potential interference with other reducing agents, such as ascorbic acid and glutathione. These compounds can also react with DTNB and produce a yellow-colored product, leading to false positive results. To avoid this problem, researchers often use other assays, such as the BCA assay or the Bradford assay, which are less sensitive to interference from reducing agents.
Orientations Futures
There are several future directions for DTNB research. One area of interest is the development of new thiol-specific probes based on the DTNB scaffold. These probes could have improved sensitivity, selectivity, and biocompatibility, and could be used for a wide range of applications, including imaging, drug discovery, and clinical diagnostics.
Another area of interest is the use of DTNB in combination with other assays to obtain a more comprehensive picture of thiol redox status in cells and tissues. For example, DTNB could be used in combination with mass spectrometry or fluorescence microscopy to identify and quantify specific thiol-containing compounds in complex biological samples.
Overall, DTNB is a valuable tool in scientific research for its ability to detect and quantify thiol-containing compounds. With continued research and development, it has the potential to contribute to a wide range of applications in biochemistry, biophysics, and medicine.
Applications De Recherche Scientifique
DTNB has been widely used in scientific research for its ability to detect and quantify thiol-containing compounds. Thiol groups (-SH) are present in a wide variety of biomolecules, including proteins, enzymes, and antioxidants. DTNB reacts with thiol groups to form a yellow-colored product that can be easily measured using a spectrophotometer. This assay is commonly known as the Ellman's reagent assay, named after its inventor, Hillel J. Ellman.
Propriétés
IUPAC Name |
3-sulfanylidene-2,4-diazaspiro[5.5]undec-9-ene-1,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-6-9(4-2-1-3-5-9)7(13)11-8(14)10-6/h1-2H,3-5H2,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOQTNAJWVVNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1)C(=O)NC(=S)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B3289531.png)

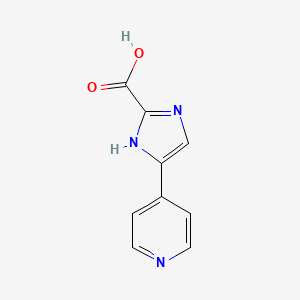
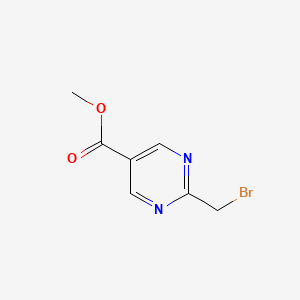
![2-[(4-Aminophenyl)carbamoyl]acetic acid](/img/structure/B3289562.png)

![Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B3289588.png)
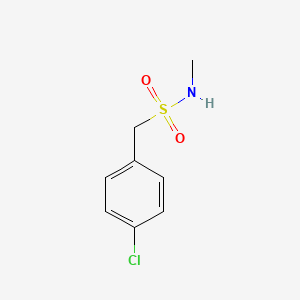
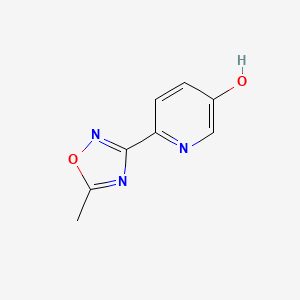

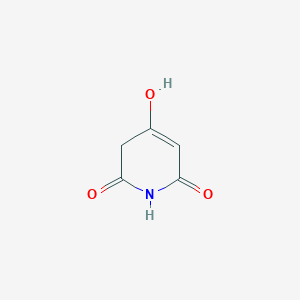
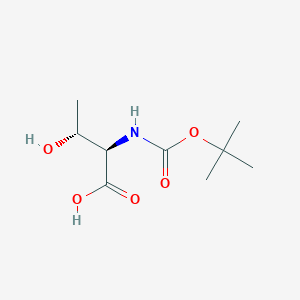

![5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B3289636.png)